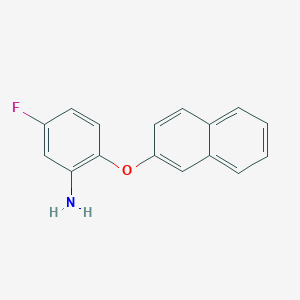
5-Fluoro-2-(2-naphthyloxy)aniline
Descripción general
Descripción
5-Fluoro-2-(2-naphthyloxy)aniline is a chemical compound with the molecular formula C16H12FNO and a molecular weight of 253.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(2-naphthyloxy)aniline consists of 16 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The exact arrangement of these atoms in the molecule would be best represented by a structural formula, which I’m unable to provide at this time.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(2-naphthyloxy)aniline include a molecular weight of 253.28 and a molecular formula of C16H12FNO . Predicted properties include a melting point of 143.60°C, a boiling point of 391.22°C at 760 mmHg, a density of 1.26 g/cm^3, and a refractive index of n 20D 1.67 .Aplicaciones Científicas De Investigación
Drug Delivery Systems
5-Fluoro-2-(2-naphthyloxy)aniline and related compounds have been explored for their potential in drug delivery systems. A study by Beňová et al. (2021) investigated a pH-responsive drug delivery system using N-(propyl)aniline modified mesoporous silica nanoparticles for co-adsorption and co-delivery of drugs. The system showed controlled release of drugs in slightly acidic mediums, mimicking tumor-affected areas, and demonstrated biocompatibility and cytotoxicity against cancer cells (Beňová et al., 2021).
Synthesis and Chemical Reactions
The compound's derivatives have been utilized in various chemical syntheses and reactions. Wu et al. (2021) described the use of a related compound, 2-Fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating the compound's utility in creating complex organic structures (Wu et al., 2021).
Fluorescence Studies
Fluorinated anilines, closely related to 5-Fluoro-2-(2-naphthyloxy)aniline, have been studied for their fluorescence properties and applications. For instance, Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, revealing insights into the molecular interactions and structural changes affecting fluorescence. Such studies contribute to our understanding of fluorescent compounds and their potential applications in sensing and imaging technologies (Geethanjali et al., 2015).
Photophysical Properties
The photophysical properties of fluoroanilines and their derivatives have been a subject of interest for developing new fluorescent materials. Sawada et al. (2000) synthesized novel fluoroalkylated end-capped oligomers containing 5-chloro-8-quinolyl segments, demonstrating their potential in selective fluorometric determination and interaction with specific molecules. Such research underscores the versatility of fluorinated anilines in creating sensitive and selective fluorescent probes for various applications (Sawada et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2-naphthalen-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-13-6-8-16(15(18)10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYQZIWZJRYBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(2-naphthyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



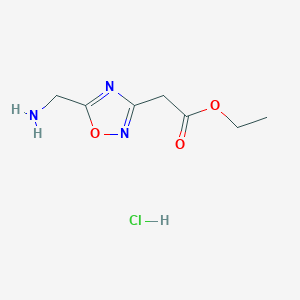
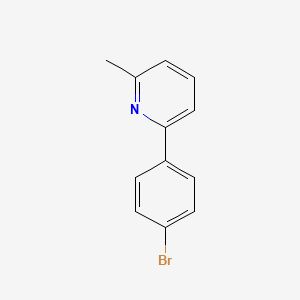
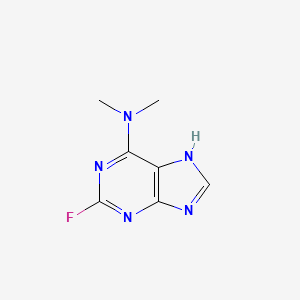
![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)
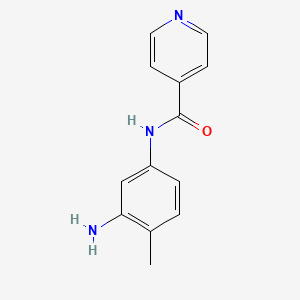
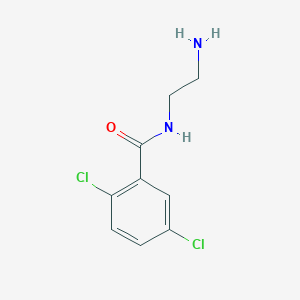
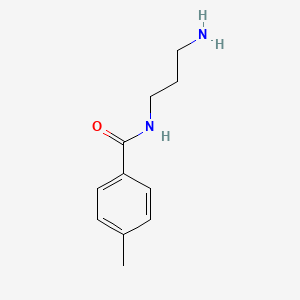
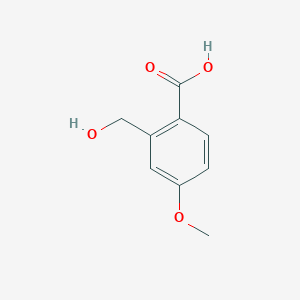
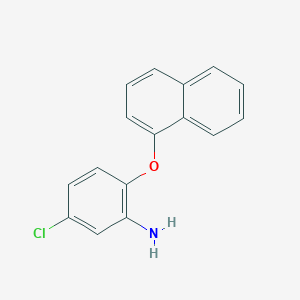
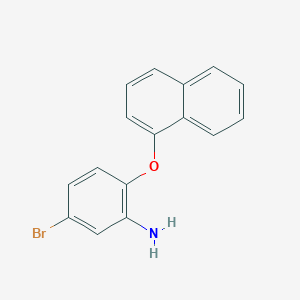
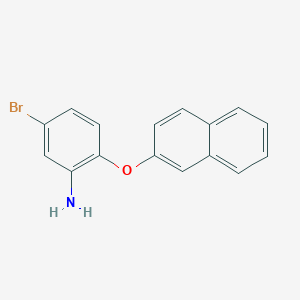


![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)